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Compound of Interest

Compound Name: Aranotin

Cat. No.: B12093166

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core scientific methodologies
and data that were instrumental in determining the complex chemical structure of Aranotin, a
potent antiviral and antitumor fungal metabolite.

Introduction

Aranotin is a member of the epidithiodiketopiperazine (ETP) class of natural products, first
isolated from the fungus Arachniotus aureus.[1][2] Its unique and complex heterocyclic
structure, featuring a disulfide bridge, has been a subject of significant scientific interest. The
elucidation of this structure was a pivotal achievement, relying on a combination of classical
chemical degradation and advanced spectroscopic techniques.

Spectroscopic Analysis

The foundational evidence for the structure of Aranotin and its derivatives was established
through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass
Spectrometry (MS), and X-ray crystallography.

Proton (*H) and Carbon-13 (33C) NMR spectroscopy were critical in identifying the molecular
scaffold and the connectivity of atoms within the Aranotin molecule. While the original 1968
publication by Nagarajan et al. laid the groundwork, detailed modern 2D NMR data from

synthetic derivatives like acetylapoaranotin provide a clearer picture of the assignments.[1]
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Below are representative NMR data for a closely related Aranotin derivative, which showcases

the typical chemical shifts observed for this class of compounds.

Table 1: Representative *H and 3C NMR Data for an Aranotin Derivative

Position 'H Chemical Shift (6, ppm)  **C Chemical Shift (6, ppm)
1 168.5
3 4.25 (d, J = 4.0 Hz) 75.1
4 5.90 (dd, J = 10.0, 4.0 Hz) 128.9
5 6.10 (d, J = 10.0 Hz) 125.4
6a 3.20 (d, J = 17.0 Hz) 36.8
6b 2.90 (d, J = 17.0 Hz)

8 165.9
10 4.15 (s) 69.8
11 3.65(d, J=12.0 Hz) 58.2
12 3.40 (d, J=12.0Hz) 45.1
1 170.1
2' 2.10 (s) 20.9
1" 169.8
2" 2.05 (s) 21.1

Note: Data is compiled from studies on Aranotin derivatives and serves as a representative

example. Specific shifts may vary slightly based on the exact derivative and solvent used.

Experimental Protocol: NMR Spectroscopy

A general protocol for the NMR analysis of a fungal metabolite like Aranotin is as follows:
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o Sample Preparation: A 1-5 mg sample of the purified compound is dissolved in 0.5-0.7 mL of
a deuterated solvent (e.g., CDCls, DMSO-ds) in a 5 mm NMR tube.

» Data Acquisition: *H, 3C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-
field NMR spectrometer (e.g., 400-600 MHz).

e 1H NMR: Provides information on the number of different types of protons and their
neighboring protons (via coupling constants).

e 13C NMR: Shows the number of different types of carbon atoms. DEPT experiments are used
to distinguish between CH, CHz, and CHs groups.

e 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the
connectivity between protons and carbons, allowing for the complete assembly of the
molecular structure. COSY shows tH-1H correlations, HSQC shows direct 1H-13C
correlations, and HMBC shows long-range *H-13C correlations.

Mass spectrometry provides the molecular weight of the compound and information about its
elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation
patterns observed in the mass spectrum offer valuable clues about the different structural
motifs present in the molecule.

Table 2: Key Mass Spectrometry Data for Aranotin

lon m/z (observed) Formula
[M+H]* 447.0680 C20H19N207S2
[M+Na]* 469.0500 C20H18N2NaO7S2

Experimental Protocol: Mass Spectrometry

A typical ESI-HRMS protocol for a natural product like Aranotin involves:

o Sample Preparation: A dilute solution of the sample (typically 1-10 pg/mL) is prepared in a
suitable solvent (e.g., methanol, acetonitrile).
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« Infusion: The sample is introduced into the mass spectrometer via direct infusion or through
an LC system.

« lonization: Electrospray ionization (ESI) is a soft ionization technique commonly used to
generate intact molecular ions.

o Mass Analysis: The ions are analyzed in a high-resolution mass analyzer (e.g., TOF,
Orbitrap) to determine their exact mass-to-charge ratio (m/z).

» Fragmentation Analysis (MS/MS): The molecular ion is selected and fragmented by collision-
induced dissociation (CID) to generate a characteristic fragmentation pattern, which helps in
structural elucidation.

Single-crystal X-ray diffraction provides an unambiguous determination of the three-
dimensional structure of a molecule, including its absolute stereochemistry. While a crystal
structure for Aranotin itself is not publicly available, the structure of a related ETP, epicoccin A,
was solved by this method, providing crucial stereochemical insights for the entire class of
compounds.[1]

Table 3: Representative Crystallographic Data for an ETP Compound

Parameter Value
Crystal System Orthorhombic
Space Group P212121

a (A) 10.25

b (A) 12.80

c (A) 15.50

o, B,y () 90, 90, 90

z 4

Experimental Protocol: X-ray Crystallography

The general workflow for X-ray crystallography is:
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o Crystallization: High-quality single crystals of the compound are grown from a
supersaturated solution. This is often the most challenging step.

o Data Collection: The crystal is mounted on a goniometer and irradiated with a beam of X-
rays. The diffraction pattern is recorded on a detector as the crystal is rotated.

 Structure Solution: The diffraction data is used to calculate an electron density map of the
molecule.

o Structure Refinement: A molecular model is built into the electron density map and refined to
best fit the experimental data.

Chemical Degradation and Synthesis

The initial structural hypotheses from spectroscopic data were confirmed through chemical
degradation studies and, ultimately, by total synthesis.[1][3] Key reactions included
desulfurization with Raney Nickel and various derivatization reactions, which yielded simpler
compounds whose structures could be more easily determined.

Biological Activity and Mechanism of Action

Aranotin and other ETPs exhibit potent biological activities, including antiviral and anticancer
effects. A key mechanism of action for some ETPs is the inhibition of the interaction between
Hypoxia-Inducible Factor-1a (HIF-1a) and the transcriptional coactivator p300.[4] This
disruption is mediated by a zinc ejection mechanism from the CH1 domain of p300.[5]

The following diagram illustrates the workflow for the structural elucidation of Aranotin.
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Caption: Workflow for the structural elucidation of Aranotin.

The following diagram illustrates the mechanism of HIF-1a/p300 inhibition by ETPs like
Aranotin.
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Mechanism of HIF-10/p300 Inhibition by ETPs
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Caption: HIF-1a/p300 pathway inhibition by Aranotin.

Conclusion
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The structural elucidation of Aranotin was a landmark achievement in natural product
chemistry, showcasing the power of combining spectroscopic methods with classical chemical
techniques. The determination of its complex architecture has paved the way for further
research into its biological activities and the synthesis of novel derivatives with potential
therapeutic applications in oncology and virology. This guide provides a foundational
understanding of the key experimental evidence that underpins our knowledge of this
fascinating molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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